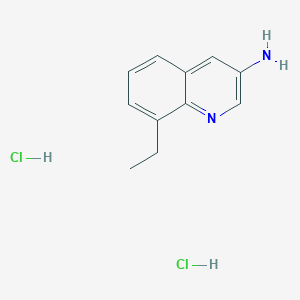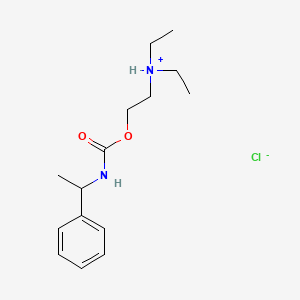![molecular formula C14H16N4O2 B13744590 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline CAS No. 43152-01-8](/img/structure/B13744590.png)
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2,5-dimethoxyaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a colorant in various materials.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as photoresponsive materials and molecular switches. The compound can also interact with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminoazobenzene
- N,N-Dimethyl-4,4′-azodianiline
- Azobenzene
- 2,2′-Dihydroxyazobenzene
Uniqueness
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is unique due to the presence of methoxy groups on the aromatic rings, which influence its electronic properties and reactivity. This structural feature distinguishes it from other azobenzene derivatives and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
43152-01-8 |
|---|---|
Formule moléculaire |
C14H16N4O2 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)diazenyl]-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H16N4O2/c1-19-13-8-12(14(20-2)7-11(13)16)18-17-10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 |
Clé InChI |
QRARLCYNSHOFEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)







![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

